molecular formula C12H15N2O3PS B1234492 PHOXIM CAS No. 217075-81-5

PHOXIM

Cat. No.: B1234492
CAS No.: 217075-81-5
M. Wt: 298.30 g/mol
InChI Key: ATROHALUCMTWTB-OWBHPGMISA-N
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Description

Phoxim, also known as O,O-diethyl-α-cyanobenzoxime phosphorothioate, is a broad-spectrum organophosphorus insecticide. It is widely used in agriculture and veterinary medicine due to its high efficiency and relatively low toxicity. This compound is particularly effective against a variety of pests, including mites, lice, and other ectoparasites .

Preparation Methods

Phoxim is synthesized through a multi-step process. The traditional method involves the reaction of methanol or ethanol with sodium nitrite and concentrated hydrochloric acid to produce ethyl nitrite. This intermediate then reacts with phenylacetonitrile to form sodium 2-cyanobenzoxime. Finally, the sodium 2-cyanobenzoxime reacts with diethyl chlorothiophosphate to yield this compound .

A more recent and safer method involves using benzyl alcohol as the starting material. This method produces benzyl nitrite and α-cyanobenzaldehyde oxime sodium, which are then reacted with diethyl chlorothiophosphate to produce this compound. This method has the advantages of higher safety and yield .

Mechanism of Action

Phoxim exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine. This inhibition leads to the accumulation of acetylcholine in the synapses, causing continuous stimulation of the nervous system. This results in paralysis and death of the target pests .

Comparison with Similar Compounds

Phoxim is similar to other organophosphorus insecticides such as chlorpyrifos and profenofos. this compound is unique in its relatively low toxicity to mammals and its rapid hydrolysis to non-toxic products . Other similar compounds include tebufenozide and various analogs of chlorpyrifos .

Conclusion

This compound is a versatile and effective organophosphorus insecticide with a wide range of applications in agriculture, veterinary medicine, and scientific research. Its unique properties and relatively low toxicity make it a valuable tool in pest control and research.

Properties

CAS No.

217075-81-5

Molecular Formula

C12H15N2O3PS

Molecular Weight

298.30 g/mol

IUPAC Name

(E)-N-diethoxyphosphinothioyloxybenzenecarboximidoyl cyanide

InChI

InChI=1S/C12H15N2O3PS/c1-3-15-18(19,16-4-2)17-14-12(10-13)11-8-6-5-7-9-11/h5-9H,3-4H2,1-2H3/b14-12-

InChI Key

ATROHALUCMTWTB-OWBHPGMISA-N

Isomeric SMILES

CCOP(=S)(OCC)O/N=C(/C#N)\C1=CC=CC=C1

SMILES

CCOP(=S)(OCC)ON=C(C#N)C1=CC=CC=C1

Canonical SMILES

CCOP(=S)(OCC)ON=C(C#N)C1=CC=CC=C1

14816-18-3

Pictograms

Irritant; Health Hazard; Environmental Hazard

Synonyms

Bay 77488
Baythion
phenylglyoxylonitrile oxime O,O-diethylphosphorothioate
phoxim
Sebacil
Sebacil Pour-on
Valekson
Valexon

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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